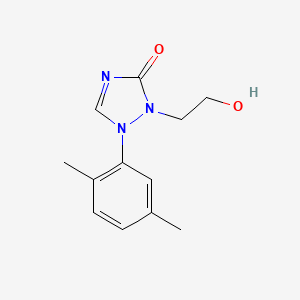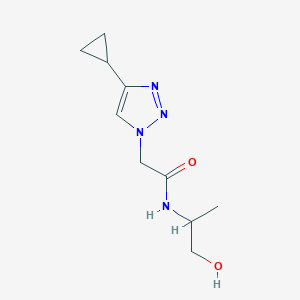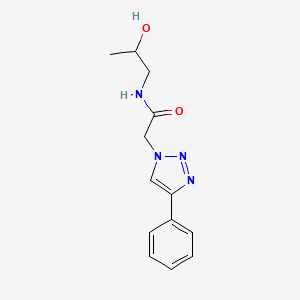
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one, also known as DMHET, is a triazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMHET has been extensively studied for its ability to inhibit the activity of aldose reductase, an enzyme that plays a crucial role in the development of diabetic complications.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one has been extensively studied for its potential therapeutic applications in the treatment of diabetic complications. It has been shown to inhibit the activity of aldose reductase, an enzyme that converts glucose to sorbitol in the polyol pathway. The accumulation of sorbitol in various tissues has been implicated in the development of diabetic complications such as retinopathy, neuropathy, and nephropathy. 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one has also been shown to have antioxidant and anti-inflammatory properties, which may further contribute to its therapeutic potential.
Wirkmechanismus
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one inhibits the activity of aldose reductase by binding to the enzyme's active site. This prevents the conversion of glucose to sorbitol in the polyol pathway, which in turn reduces the accumulation of sorbitol in various tissues. 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one also has antioxidant and anti-inflammatory properties, which may further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one has been shown to reduce the accumulation of sorbitol in various tissues, which may help to prevent the development of diabetic complications. It has also been shown to have antioxidant and anti-inflammatory properties, which may help to reduce oxidative stress and inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one is that it has been extensively studied for its potential therapeutic applications in the treatment of diabetic complications, which makes it a promising candidate for further research. However, one limitation is that its synthesis method has a relatively low yield, which may make it difficult to produce large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one. One potential direction is to investigate its potential therapeutic applications in other diseases that are characterized by oxidative stress and inflammation, such as cardiovascular disease and cancer. Another potential direction is to develop more efficient synthesis methods for 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one, which would allow for larger quantities of the compound to be produced for use in experiments. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one and its effects on various tissues and organs.
Synthesemethoden
The synthesis of 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form 1-(2,5-dimethylphenyl)-3-ethoxycarbonyl-2-pyrazoline. This intermediate is then reacted with ethylene oxide to form 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one. The overall yield of this synthesis method is approximately 45%.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9-3-4-10(2)11(7-9)15-8-13-12(17)14(15)5-6-16/h3-4,7-8,16H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCXJSGCHBPOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=NC(=O)N2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[[3-Methyl-4-(1,2,4-triazol-1-yl)phenyl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641508.png)
![[1-[(2,4-Dimethoxyphenyl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641509.png)
![2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6641521.png)
![[1-(1,3-Benzodioxol-4-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641526.png)

![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide](/img/structure/B6641542.png)
![(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B6641557.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6641562.png)

![3-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-[4-(hydroxymethyl)cyclohexyl]-1-methylurea](/img/structure/B6641575.png)
![2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B6641583.png)

![[3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B6641601.png)
![[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641608.png)